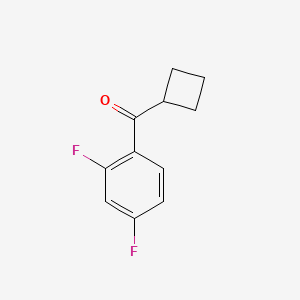

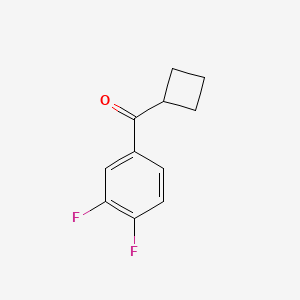

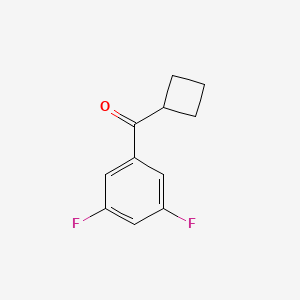

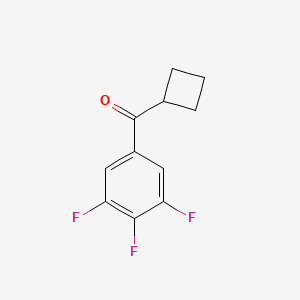

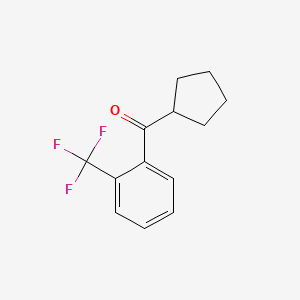

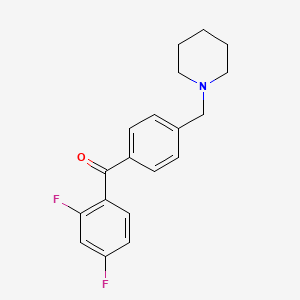

2,4-Difluoro-4'-piperidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves several steps, including the Friedel-Crafts reaction, ketalization, and subsequent reactions with piperidine derivatives. For example, the synthesis of a neuroleptic agent involved the preparation of a difluorophenyl ketone, followed by ring-opening, ketalization, condensation with piperidine, and further functionalization steps . Another paper describes the Suzuki-Miyaura cross-coupling reactions to synthesize functionalized benzophenones, demonstrating the versatility of these reactions in obtaining variously substituted benzophenones . These methods could potentially be adapted for the synthesis of 2,4-Difluoro-4'-piperidinomethyl benzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography, as in the case of a side product in benzothiazinone synthesis . This type of analysis is crucial for confirming the structure of synthesized compounds and understanding their three-dimensional conformation, which is important for their biological activity.

Chemical Reactions Analysis

The papers discuss various chemical reactions that are relevant to the synthesis of benzophenone derivatives. These include the use of trifluoromethylsulfonyloxy pyridine for ketone synthesis from carboxylic acids and aromatic hydrocarbons , and selective ortho-amination reactions for the synthesis of amino-fluorobutyrophenone derivatives . These reactions are important for introducing different functional groups into the benzophenone core and can be used to tailor the physical and chemical properties of the final compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Difluoro-4'-piperidinomethyl benzophenone are not directly discussed, the synthesis and reactions of similar compounds suggest that these properties can be finely tuned. The introduction of fluorine atoms and piperidine moieties can significantly affect the lipophilicity, stability, and reactivity of the benzophenone derivatives, which in turn can influence their pharmacological properties.

科学的研究の応用

Synthesis and Structural Studies

- A study by Karthik et al. (2021) investigated the synthesis of a compound related to 2,4-Difluoro-4'-piperidinomethyl benzophenone. They used spectroscopic techniques and X-ray diffraction studies for characterization, revealing that the piperidine ring adopts a chair conformation. They also used density functional theory calculations to optimize the structural coordinates (Karthik et al., 2021).

Novel Photosensitizers

- Acosta et al. (1996) synthesized novel additives by substituting benzophenone with different groups, including 2,4-Difluoro-4'-piperidinomethyl benzophenone derivatives. These additives were used in polyethylene to monitor thermal and photo-oxidation, suggesting applications in material degradation control (Acosta et al., 1996).

Neuroleptic Labeling

- Nakatsuka et al. (1979) described the synthesis of a neuroleptic agent related to 2,4-Difluoro-4'-piperidinomethyl benzophenone, labeled with carbon-14 for metabolic studies. This highlights its potential use in biochemical and pharmacological research (Nakatsuka et al., 1979).

Magnetic Material Research

- A 2009 study by Hu et al. discussed the use of a benzophenone derivative as a magnetic separator in creating laminar inorganic-organic hybrid materials. This material exhibited single-chain magnet behavior, indicating potential applications in magnetic material research (Hu et al., 2009).

Antibacterial and Antifungal Applications

- Mallesha and Mohana (2014) synthesized derivatives of 2,4-Difluoro-4'-piperidinomethyl benzophenone and evaluated their antibacterial and antifungal activities. Some compounds showed significant antimicrobial activity against various bacterial and fungal strains, suggesting potential in antimicrobial applications (Mallesha & Mohana, 2014).

Polymer Research

- Kharas et al. (2000) explored the synthesis of novel copolymers involving derivatives of 2,4-Difluoro-4'-piperidinomethyl benzophenone. These copolymers exhibited high glass transition temperatures and decreased chain mobility, making them significant for advanced polymer applications (Kharas et al., 2000).

Electrochemical Applications

- A study by Isse et al. (2002) investigated the electrochemical reduction and carboxylation of halobenzophenones, including derivatives of 2,4-Difluoro-4'-piperidinomethyl benzophenone. This research offers insights into potential electrochemical applications (Isse et al., 2002).

特性

IUPAC Name |

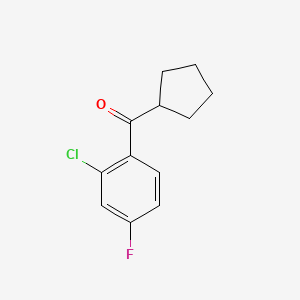

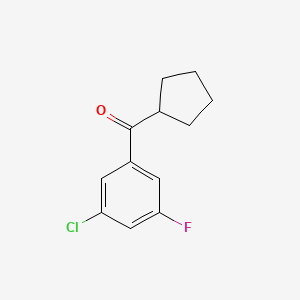

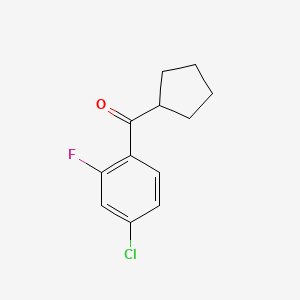

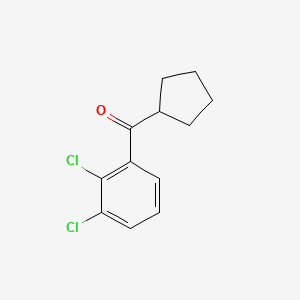

(2,4-difluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPOLCGHRJYWDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642715 |

Source

|

| Record name | (2,4-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-4'-piperidinomethyl benzophenone | |

CAS RN |

898775-63-8 |

Source

|

| Record name | (2,4-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。